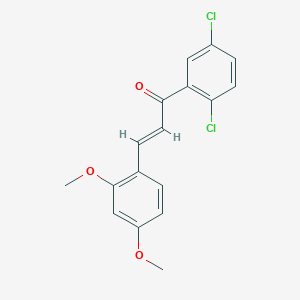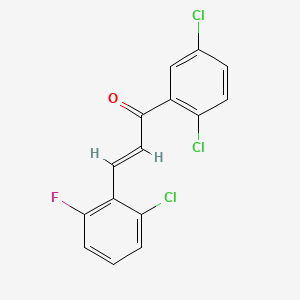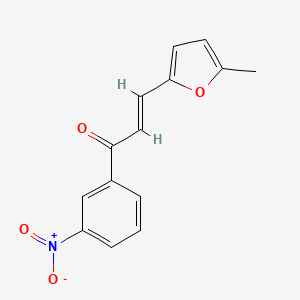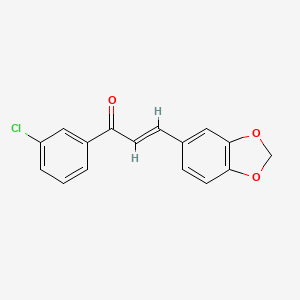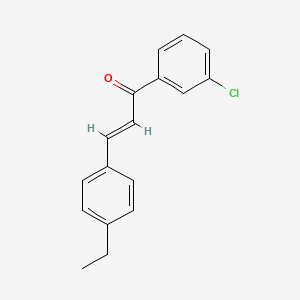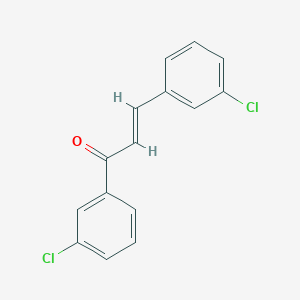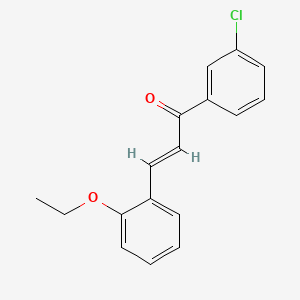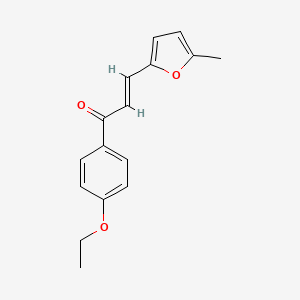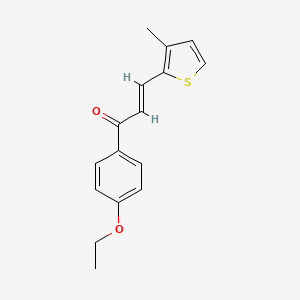
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as EMTPMP, is a novel small-molecule compound with potential biological applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and anti-cancer activities. This compound has been studied for its potential therapeutic use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential therapeutic use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In particular, it has been found to possess anti-inflammatory, antifungal, and anti-cancer activities. In addition, it has been studied for its potential to inhibit the growth of certain cancer cells, such as breast cancer cells, as well as its potential to reduce the toxicity of certain chemotherapeutic drugs. Furthermore, it has been studied for its potential to reduce the symptoms of diabetes, including hyperglycemia and insulin resistance. Finally, it has been studied for its potential to protect neurons from damage caused by oxidative stress.
Mechanism of Action
The exact mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are associated with inflammation and the development of certain diseases. In addition, (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been found to induce apoptosis in certain cancer cells, which is a form of programmed cell death.
Biochemical and Physiological Effects
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been found to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are associated with inflammation and the development of certain diseases. In addition, it has been found to inhibit the growth of certain cancer cells, such as breast cancer cells, as well as its potential to reduce the toxicity of certain chemotherapeutic drugs. Furthermore, it has been found to reduce the symptoms of diabetes, including hyperglycemia and insulin resistance. Finally, it has been found to protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments include its relatively low cost and its wide range of biological activities. In addition, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on certain diseases have not been extensively studied. Furthermore, its potential toxicity has not been fully evaluated.
Future Directions
The potential therapeutic use of (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders, is an area of ongoing research. In particular, future studies should focus on elucidating the exact mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one and its effects on certain diseases. Furthermore, studies should be conducted to evaluate its potential toxicity and to determine the optimal dosage for various applications. Finally, future studies should focus on developing more efficient and cost-effective methods for synthesizing (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one.
Synthesis Methods
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can be synthesized using a variety of methods, including aldol condensation, Wittig reaction, and Suzuki-Miyaura cross-coupling. The aldol condensation method involves the reaction of an aldehyde and a ketone, which produces a β-hydroxyaldehyde and a β-ketoaldehyde. The Wittig reaction is a method for the formation of a carbon-carbon bond between two molecules, which can be used to synthesize (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that is used to form carbon-carbon bonds between two molecules, which can also be used to synthesize (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one.
properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-3-18-14-6-4-13(5-7-14)15(17)8-9-16-12(2)10-11-19-16/h4-11H,3H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCAPUAIPKNAC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

